molecular formula C17H28N2O B312217 N-(3-pyridinyl)dodecanamide

N-(3-pyridinyl)dodecanamide

Cat. No.: B312217
M. Wt: 276.4 g/mol
InChI Key: SDEKZCRYMNVVDO-UHFFFAOYSA-N
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Description

N-(3-Pyridinyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone linked to a pyridine ring at the 3-position. Pyridine-containing compounds are often studied for their biological activity, such as antimicrobial or surfactant applications, due to the pyridine ring's ability to engage in hydrogen bonding and π-π interactions. The dodecanamide chain likely confers lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-pyridin-3-yldodecanamide

InChI

InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-16-12-11-14-18-15-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20)

InChI Key

SDEKZCRYMNVVDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CN=CC=C1

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine ring substitution (e.g., bromo, hydroxy) alters electronic properties and steric effects.
  • No direct antimicrobial data is available for these analogs, but the pyridine moiety may enhance interactions with biological targets compared to non-aromatic analogs .

Alkyl-Substituted Dodecanamides

Compounds with alkyl or hydroxyalkyl substituents exhibit distinct physicochemical profiles:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
N-(3-Hydroxypropyl)dodecanamide 3-Hydroxypropyl C₁₅H₃₁NO₂ 257.42 Increased hydrophilicity
N-(2-Hydroxy-2-methylpropyl)dodecanamide Branched hydroxyalkyl C₁₆H₃₃NO₂ 271.44 Steric hindrance; catalog-listed

Key Observations :

  • Hydroxyalkyl groups enhance water solubility compared to purely lipophilic chains.
  • Branched substituents (e.g., 2-hydroxy-2-methylpropyl) may reduce membrane permeability due to steric effects .

Aminoalkyl Dodecanamides

Amino-substituted analogs demonstrate varied biological interactions:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
N-(Piperidine-4-yl)dodecanamide (AIA-1) Piperidine C₁₇H₃₄N₂O 298.48 MIC = 128 µg/mL (low activity)
N-(Pyrrolidine-3-yl)dodecanamide (AIA-2) Pyrrolidine C₁₆H₃₂N₂O 268.45 MIC = 64 µg/mL (low activity)
N-(3-(Dimethylamino)propyl)dodecanamide Dimethylamino-propyl C₁₈H₃₈N₂O 298.52 Surfactant properties; basicity

Key Observations :

Complex Dodecanamide Derivatives

Specialized derivatives like N-Dodecanoyl-sulfatide highlight diverse applications:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
N-Dodecanoyl-sulfatide Sulfated galactopyranosyl moiety C₄₀H₇₆NO₁₂S 819.09 Lipid research; polar head group

Key Observations :

  • The sulfatide group increases polarity, making it suitable for studying lipid-protein interactions .

Research Findings and Implications

  • aeruginosa but were explored as adjuvants .
  • Surfactant Potential: Aminoalkyl derivatives (e.g., dimethylamino-propyl) may serve as cationic surfactants due to their charge and amphiphilicity .
  • Structural Influence : Pyridine rings enhance aromatic interactions, while hydroxyalkyl groups improve solubility. Steric effects from branched chains may limit bioavailability .

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